15-Methyloxacyclopentadecan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

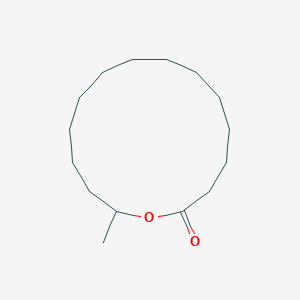

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

15-methyl-oxacyclopentadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-14-12-10-8-6-4-2-3-5-7-9-11-13-15(16)17-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVECZGHBXXYWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCCCCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865640 | |

| Record name | 15-Methyl-1-oxacyclopentadecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32539-85-8 | |

| Record name | Pentadecanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032539858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthetic Analysis and Strategic Disconnections for 15 Methyloxacyclopentadecan 2 One

Fundamental Principles of Retrosynthetic Approaches to Large Cyclic Esters

The formation of large rings is entropically and enthalpically disfavored. Therefore, the crucial ring-closing step, known as macrolactonization, must be carefully designed to overcome the high activation energy and the tendency for intermolecular polymerization. numberanalytics.com The primary retrosynthetic disconnection for macrolactones is the ester bond, which simplifies the cyclic structure to a linear ω-hydroxycarboxylic acid precursor.

A key principle in macrolactonization is the use of high-dilution conditions. numberanalytics.com By keeping the concentration of the hydroxy acid low, the probability of the two ends of the same molecule reacting with each other (intramolecular cyclization) is increased relative to the reaction between different molecules (intermolecular polymerization).

Furthermore, a variety of powerful macrolactonization methods have been developed to facilitate this challenging transformation. These methods often involve the activation of the carboxylic acid or the alcohol functionality to promote ester formation under mild conditions. snnu.edu.cnchemrxiv.org Common strategies include the Yamaguchi esterification, the Corey-Nicolaou macrolactonization, and the Shiina macrolactonization. snnu.edu.cnchemrxiv.org The choice of method can be critical to the success of the synthesis, especially for complex molecules.

Key Retrosynthetic Targets for the Oxacyclopentadecan-2-one (B8633941) Core

The retrosynthetic analysis of the 15-methyloxacyclopentadecan-2-one core begins with the disconnection of the endocyclic ester bond. This reveals the key acyclic precursor, a 15-hydroxy-ω-carboxylic acid. Further disconnections of this linear precursor can be strategically planned to allow for its efficient construction.

Common strategies for the synthesis of the carbon skeleton of such long-chain hydroxy acids include:

Carbon-Carbon Bond Formation: Reactions such as Grignard reactions, Wittig reactions, or cross-coupling reactions (e.g., Suzuki, Stille, Heck) can be employed to assemble the carbon framework from smaller, functionalized fragments. acs.orgmdpi.com

Olefin Metathesis: Ring-closing metathesis (RCM) of a diene-containing ester has become a powerful tool for the synthesis of macrolactones. acs.orgnih.govacs.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, forms a cyclic olefin that can be subsequently hydrogenated to the saturated macrolactone. acs.orgnih.gov

Alkene and Alkyne Chemistry: The introduction of double or triple bonds into the linear precursor can serve as a strategic element. These can be used to control geometry and can be readily transformed into other functional groups or reduced to the saturated backbone at a later stage.

| Retrosynthetic Strategy | Key Intermediate | Relevant Reactions |

| Ester Disconnection | ω-Hydroxycarboxylic acid | Macrolactonization (e.g., Yamaguchi, Corey-Nicolaou, Shiina) |

| C-C Bond Formation | Smaller alkyl fragments with terminal functional groups | Grignard reactions, Wittig reactions, Cross-coupling reactions |

| Ring-Closing Metathesis | Diene-containing ester | Grubbs-catalyzed olefin metathesis |

Considerations for Stereochemical Control in this compound Synthesis

The presence of a methyl group at the 15-position of the oxacyclopentadecan-2-one ring introduces a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-15-methyloxacyclopentadecan-2-one and (S)-15-methyloxacyclopentadecan-2-one. The biological properties of chiral molecules are often highly dependent on their specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis is crucial.

Several strategies can be employed to achieve stereochemical control:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as a starting material. The inherent chirality of the starting material is then carried through the synthetic sequence to the final product.

Asymmetric Catalysis: The use of chiral catalysts can induce the formation of one enantiomer over the other in a key bond-forming step. This has become a very powerful and efficient method for the synthesis of enantiomerically pure compounds.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, leaving the product with the desired stereochemistry.

The choice of macrolactonization method is also critical for preserving the stereochemical integrity of the chiral center. Some methods may require harsh conditions that could lead to racemization (the formation of an equal mixture of both enantiomers). Therefore, mild and efficient lactonization protocols are highly desirable for the synthesis of chiral macrolactones. mdpi.com

| Stereocontrol Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilizes a naturally occurring chiral molecule as a starting material. | Synthesis starting from a chiral sugar or amino acid. |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer. | Asymmetric hydrogenation or epoxidation. |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | Evans' oxazolidinone auxiliaries for asymmetric alkylation. |

Advanced Synthetic Methodologies for 15 Methyloxacyclopentadecan 2 One

Macrocyclization Strategies for the Formation of the 15-Methyloxacyclopentadecan-2-one Ring System

The formation of large rings, or macrocyclization, is an entropically disfavored process that requires specialized techniques to favor the intramolecular reaction over competing intermolecular polymerization. High-dilution conditions are a cornerstone of these methods, minimizing the interaction between different molecules.

Direct lactonization involves the intramolecular esterification of a ω-hydroxycarboxylic acid. To achieve this, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the distal hydroxyl group. Several named reactions have proven effective for this transformation in the synthesis of complex macrocycles.

The Yamaguchi esterification is a widely used method that employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with the seco-acid (the open-chain hydroxy acid). chem-station.comwikipedia.org This mixed anhydride is highly reactive, but the steric hindrance from the ortho-chloro substituents directs the subsequent nucleophilic attack by an alcohol to the less hindered carbonyl center of the aliphatic acid portion. chem-station.com In the context of macrolactonization, the intramolecular hydroxyl group attacks this activated carbonyl, a process often promoted by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org The reaction is typically performed under high-dilution conditions to suppress polymerization. chem-station.com

Another powerful method is the Shiina macrolactonization . This reaction utilizes aromatic carboxylic acid anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as dehydration agents. wikipedia.orgyoutube.com The reaction can be performed under basic conditions using nucleophilic catalysts like DMAP or under acidic conditions with a Lewis acid catalyst. wikipedia.org The process involves the rapid formation of a mixed anhydride intermediate from the seco-acid. wikipedia.org By adding the seco-acid slowly to the reaction mixture, the concentration of this highly reactive intermediate is kept low, immediately undergoing cyclization and thus maximizing the yield of the desired monomeric macrolactone. wikipedia.org This technique has been successfully applied to the synthesis of a wide range of macrocycles, from strained 4-membered rings to large 29-membered rings. youtube.com

| Method | Activating Agent | Catalyst/Promoter | Key Feature |

| Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride | DMAP (stoichiometric) | Forms a sterically biased mixed anhydride, enabling regioselective attack. chem-station.comwikipedia.org |

| Shiina Lactonization | Aromatic Anhydrides (e.g., MNBA) | DMAP or Lewis Acid (catalytic) | Slow addition of substrate keeps reactive intermediate concentration low, favoring intramolecular cyclization. wikipedia.org |

Ring-closing metathesis (RCM) has become a premier strategy for forming macrocycles due to its functional group tolerance and the reliability of modern catalysts. chemicalbook.com This approach involves an acyclic diene precursor which, in the presence of a transition metal catalyst (typically ruthenium-based), undergoes an intramolecular olefin metathesis reaction to form a cycloalkene and a small volatile alkene like ethylene.

In a notable synthesis of (R)-(-)-muscone, the commercially available chiral starting material, (R)-(+)-citronellal, serves as the foundation. chemicalbook.com This precursor already contains the required chiral methyl group. Through a multi-step sequence, it is converted into a long-chain acyclic diolefinic ester. This diene is then subjected to a ruthenium catalyst, such as Grubbs' catalyst (bis(tricyclohexylphosphine)benzylideneruthenium dichloride), which initiates the ring-closing reaction to furnish the 15-membered unsaturated macrocycle. chemicalbook.com The final step is the hydrogenation of the resulting double bond to yield the saturated target, this compound. chemicalbook.com This RCM-based strategy is valued for its efficiency and the mild conditions under which the key macrocyclization occurs. chemicalbook.com

| Precursor Origin | Key Intermediate | RCM Catalyst | Yield of Cyclized Product | Final Step |

| (R)-(+)-Citronellal chemicalbook.com | Acyclic diolefinic ester | Grubbs' Catalyst (1st Gen) | ~78% chemicalbook.com | Catalytic Hydrogenation |

| (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid researchgate.net | Acyclic diene | Grubbs' Catalyst | Not specified | Catalytic Hydrogenation |

Alternative cyclization strategies build the ring through carbon-carbon bond formation. An enantioselective synthesis of (R)-muscone has been developed that utilizes an intramolecular aldol (B89426) addition/dehydration reaction as the key step. chemicalbook.comnih.gov This approach begins with the formation of a larger, more easily accessible macrocyclic diketone. researchgate.net

When this macrocyclic diketone is treated with a chiral base or catalyst system, an enolate is formed at one of the α-carbons. This enolate then attacks the second ketone group within the same molecule in a transannular reaction. researchgate.net This intramolecular aldol addition forms a bicyclic intermediate which, upon dehydration, yields the α,β-unsaturated 15-membered ring of muscenone. Subsequent reduction of the double bond affords muscone (B1676871). The stereoselectivity of the process is controlled by the chiral catalyst used in the dehydration step, allowing for the formation of the desired (R)-enantiomer with significant enantiomeric excess. researchgate.net This strategy is notable as it establishes the final ring structure and the adjacent stereocenter's precursor in a single, elegant step. nih.govresearchgate.net

Stereoselective Introduction of the C-15 Methyl Group in this compound

Achieving the correct absolute stereochemistry of the methyl group is critical for the desired olfactory properties of muscone. Synthetic chemists employ several methods to control this stereocenter, either by building it into the precursors with the help of chiral auxiliaries or by creating it directly using enantioselective catalysts.

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones and pseudoephedrine amides are prominent examples of such auxiliaries. harvard.eduwilliams.edu

In the context of muscone synthesis, this strategy can be used to prepare a chiral linear precursor. The process begins by acylating a chiral auxiliary, such as an Evans oxazolidinone, with a simple carboxylic acid like propionic acid. williams.edu The resulting imide is then deprotonated to form a rigid, chelated Z-enolate. The chiral auxiliary effectively blocks one face of the enolate, so the subsequent addition of an alkylating agent occurs from the less sterically hindered face with high diastereoselectivity. williams.edu To install the C-15 methyl group, a long-chain electrophile would be used to alkylate the propionyl-derived enolate. Following the alkylation, the auxiliary is cleaved (e.g., by hydrolysis) to release the enantiomerically enriched carboxylic acid, which now contains the correctly configured stereocenter and is ready for macrocyclization. williams.edu

| Chiral Auxiliary Type | Typical Reaction | Mechanism of Control | Result |

| Evans Oxazolidinone | Asymmetric Alkylation | The bulky substituent on the auxiliary blocks one face of the chelated (Z)-enolate, directing the electrophile to the opposite face. williams.edu | Enantiomerically enriched linear chain with the methyl stereocenter set. |

| Pseudoephedrine Amide | Asymmetric Alkylation | The lithium enolate forms a rigid complex where one face is blocked by a secondary lithium alkoxide and associated solvent, forcing alkylation from the other side. harvard.edu | High diastereoselectivity in the formation of α-substituted chiral carboxylic acids. harvard.edu |

An alternative and more atom-economical approach is to use a small amount of a chiral catalyst to direct the formation of the stereocenter. A highly effective method for synthesizing (R)-muscone is the enantioselective conjugate addition of a methyl group to a pre-formed macrocyclic enone, (E)-2-cyclopentadecen-1-one. rsc.orgpsu.edu

In this strategy, a chiral methylcuprate reagent is prepared from a copper source and methyllithium (B1224462) in the presence of a chiral ligand. psu.edursc.org One such ligand, derived from (1R,2R,3S,4S)-3-[(1-methylpyrrolyl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, has been shown to be highly effective. rsc.orgpsu.edu This chiral copper complex delivers the methyl group to the β-carbon of the enone preferentially from one face, leading to the formation of (R)-muscone in high enantiomeric excess (up to 89-100%). rsc.orgrsc.org The stereochemical outcome (R vs. S) can be controlled by the choice of the ligand's configuration (endo vs. exo). psu.edu This method is powerful because it installs the final stereocenter on a late-stage intermediate, making it a convergent and efficient route. psu.edu

Diastereoselective Transformations Leading to this compound

The synthesis of specific stereoisomers of this compound, a chiral macrocyclic lactone, hinges on diastereoselective or enantioselective reactions that establish the key stereocenter at the C-15 position. While numerous strategies exist for the synthesis of the related macrocyclic ketone, (R)-muscone, these methodologies provide a blueprint for accessing the chiral lactone. A primary challenge is the construction of the 15-membered ring while controlling the methyl-bearing chiral center. chemicalbook.com

One prominent strategy involves an enantioselective intramolecular aldol addition/dehydration reaction of a macrocyclic diketone. nih.govchimia.chresearchgate.net This method can proceed via a dynamic kinetic resolution of an aldol intermediate, allowing for the synthesis of enantioenriched products. chimia.ch For instance, a macrocyclic diketone can be converted to a bicyclic enone, which then undergoes a stereoselective transformation, such as a CBS reduction, followed by fragmentation to yield the desired chiral macrocycle. chimia.ch Although originally applied to muscone, this pathway can be adapted for lactone synthesis by employing a precursor that leads to a lactone upon fragmentation or subsequent oxidation.

Another powerful technique is the ring-closing metathesis (RCM) of an acyclic diene precursor that already contains the desired chiral center. nih.govoup.comtandfonline.comcapes.gov.br The success of this macrocyclization is highly dependent on the catalyst and reaction conditions. The key to the diastereoselectivity of the final product lies in the initial synthesis of the chiral linear precursor. This is often achieved by starting with a molecule from the chiral pool, such as (+)-citronellal, which ensures the correct stereochemistry is embedded in the molecule from the outset. chemicalbook.comcapes.gov.brias.ac.in Subsequent RCM then forms the large ring without affecting the existing stereocenter.

The table below summarizes key diastereoselective approaches adaptable for this compound synthesis.

Table 1: Diastereoselective Strategies for Macrocycle Formation| Methodology | Key Transformation | Precursor Type | Typical Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Intramolecular Aldol Reaction | Enantioselective aldol addition/dehydration | Macrocyclic diketone | Sodium N-methylephedrate | chimia.ch |

| Ring-Closing Metathesis (RCM) | Macrocyclization of a diene | Acyclic diolefin with pre-existing stereocenter | Grubbs catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride | capes.gov.brias.ac.in |

Linear Precursor Synthesis for this compound

The synthesis of the acyclic precursor, typically a 15-hydroxy-substituted methyl-pentadecanoic acid, is a critical phase in the total synthesis of this compound. The design of this precursor must incorporate the C-15 stereocenter and the terminal functional groups (hydroxyl and carboxylic acid) required for the final macrolactonization step.

Convergent and Divergent Synthetic Routes to Acyclic Intermediates

The assembly of the long carbon chain of the precursor can be approached through either convergent or divergent strategies.

Convergent synthesis involves preparing separate fragments of the molecule and then joining them together late in the synthesis. This approach is often more efficient for complex molecules. For a precursor to this compound, a convergent strategy might involve:

Synthesis of a chiral fragment containing the methyl-substituted stereocenter, for example, from a chiral pool molecule like (R)-(+)-β-methyl-β-propiolactone. chemicalbook.com

Synthesis of a long-chain fragment containing a terminal functional group for coupling (e.g., an organometallic reagent) and a protected functional group at the other end.

Coupling these two fragments. For instance, a nucleophilic addition of an organometallic reagent derived from a chiral halide to a long-chain aldehyde or acid derivative can form the main backbone. chemicalbook.com A retrosynthetic analysis might start with the target lactone, cleave the ester bond to get the hydroxy acid, and then disconnect the carbon chain near the chiral center to identify suitable fragments. chemicalbook.com

Divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. While less common for a single target, this approach is valuable for creating a library of related macrocycles to study structure-odor relationships. escholarship.orgnih.gov For example, a long-chain fatty acid like oleic acid could be modified through a series of reactions (e.g., ozonolysis, Wittig reactions, reductions) to create a common intermediate that can then be converted to different ring sizes or analogs. ias.ac.inescholarship.org

Functional Group Interconversions and Orthogonal Protection Strategies

Throughout the synthesis of the linear precursor, numerous functional group interconversions (FGIs) are necessary. These include oxidations (e.g., Swern oxidation to convert an alcohol to an aldehyde) and reductions. synarchive.com

Given the presence of at least two reactive functional groups (hydroxyl and carboxyl) in the linear precursor, an orthogonal protection strategy is essential. This strategy employs protecting groups for different functional groups that can be removed under distinct reaction conditions, without affecting the other. nih.gov This allows for the selective unmasking and reaction of one functional group while the other remains protected.

For the synthesis of a 15-hydroxy-methyl-pentadecanoic acid precursor:

The carboxylic acid might be protected as a methyl or ethyl ester.

The hydroxyl group could be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. ias.ac.in

The ester group is stable to the conditions used to remove the TBDMS group (e.g., fluoride (B91410) ions), and the TBDMS group is stable to the basic or acidic conditions that might be used to later hydrolyze the ester. This orthogonal approach prevents self-polymerization and allows for the controlled, stepwise elaboration of the molecule, culminating in the deprotection of the hydroxyl and carboxyl groups just before the final macrolactonization step. nih.govnih.gov

Novel Synthetic Route Development for this compound

Modern synthetic chemistry emphasizes not only the efficiency of a route but also its sustainability and amenability to large-scale production.

Green Chemistry Principles in this compound Synthesis

The synthesis of macrocyclic musks, including lactones, is increasingly guided by the principles of green chemistry to minimize environmental impact and improve safety. escholarship.orgnih.gov Key aspects include:

Use of Renewable Feedstocks : There is a significant research effort to produce these valuable fragrance compounds from renewable and readily available starting materials instead of petrochemicals. escholarship.orgforbes.com Oleic acid, a monounsaturated fatty acid, has been investigated as a renewable starting point for synthesizing macrocyclic musks. escholarship.org

Biocatalysis and Fermentation : A major advance in sustainable production is the use of engineered microorganisms. forbes.com Through microbial fermentation, plant-based substrates can be converted into macrocyclic lactones. This biosynthetic approach avoids harsh chemical reagents and can produce specific enantiomers with high selectivity. forbes.com

Atom Economy : Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. Reactions like ring-closing metathesis are inherently atom-economical, though they may generate catalyst waste that needs to be managed.

The development of a six-step, eco-efficient conversion of oleic acid to (R)-muscone has been theoretically devised, highlighting the potential for greener routes to related macrocycles. escholarship.org

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for the production of fine chemicals like this compound. contractpharma.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters. acs.org

Advantages of flow chemistry in macrocycle synthesis include:

Enhanced Safety : Hazardous or highly exothermic reactions can be managed safely on a small scale within the reactor, minimizing the risk associated with large batch reactors. contractpharma.com

Improved Efficiency and Throughput : Reactions can often be performed at higher temperatures and pressures than in batch, significantly reducing reaction times. researchgate.netacs.org For example, a macrocyclic olefin metathesis that took 5 days in a batch process was achieved in 5 minutes using a continuous flow setup, dramatically improving throughput. researchgate.netacs.org

High-Dilution Conditions : Macrolactonization and other macrocyclization reactions must be carried out under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Flow chemistry can effectively achieve a state of "pseudo-dilution," where reagents are mixed at the point of reaction, avoiding the need for large solvent volumes typical of batch processes. acs.org

The synthesis of hydroxy lactones from alkenoic acids has been successfully demonstrated in a continuous flow system, offering an eco-friendly and efficient method for generating these products. rsc.org This technology is directly applicable to the final, crucial macrolactonization step in the synthesis of this compound.

Table 2: Comparison of Batch vs. Flow Synthesis for Macrocyclization

| Feature | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Reaction Time | Long (e.g., days) | Short (e.g., minutes) | researchgate.netacs.org |

| Temperature Control | Can be difficult, potential for hotspots | Precise and efficient heat transfer | contractpharma.com |

| Scalability | Often challenging | More straightforward to scale up (scaling out) | contractpharma.com |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small reaction volume | acs.org |

| Throughput | Lower | Significantly higher | researchgate.netacs.org |

Biocatalytic Approaches in this compound Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of fine chemicals and fragrances, including this compound, commonly known as muscone. cnr.itpolimi.it This approach utilizes enzymes or whole microbial cells to catalyze specific reactions, often with high selectivity and under mild conditions, thereby reducing the environmental impact. polimi.itresearchgate.net Research into the biocatalytic synthesis of muscone has explored several innovative pathways, primarily focusing on enzymatic cyclization of omega-hydroxy fatty acids and the de novo biosynthesis using genetically engineered microorganisms.

One of the most promising biocatalytic strategies involves the use of genetically engineered yeast to produce muscone. google.compatsnap.com This method constructs a novel biosynthetic pathway within the yeast, enabling it to synthesize the target molecule from simple carbon sources. The process can be broken down into three key enzymatic steps, starting from basic metabolites within the cell. google.compatsnap.com

The initial step involves the synthesis of a specific branched-chain fatty acid, 14-methyl-pentadecanoic acid. This is achieved through the coordinated action of several enzymes. Malonyl-acyl carrier protein and 2-ketoisovalerate are converted to 2-methyl propylene-ACP by the enzyme thiamine (B1217682) metabolism regulatory protein. Subsequently, fatty acid synthase (FAS1/FAS2) extends this intermediate to form 14-methyl-pentadecyl-coenzyme A, which is then converted to 14-methyl-pentadecanoic acid by the action of TES1. google.compatsnap.comnih.gov

The second step is the selective hydroxylation of the terminal methyl group of the fatty acid. The 14-methyl-pentadecanoic acid undergoes ω-hydroxylation to yield ω-hydroxy-14-methyl-pentadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP54A1 and CYP54A13 families, in conjunction with a CPR2 reductase. google.com The natural biosynthesis of muscone in organisms like the forest musk deer is also thought to involve cytochrome P450 pathways for the oxidation of fatty acids. nih.gov

The final and crucial step is the intramolecular cyclization of the ω-hydroxy fatty acid to form the 15-membered macrocyclic ketone, this compound. This macrolactonization is efficiently catalyzed by a lactone lipase (B570770). google.compatsnap.com Since yeast does not naturally possess this enzyme, the gene for a suitable lactone lipase is exogenously introduced, enabling the organism to complete the synthesis. google.com This engineered yeast system has been reported to achieve a synthesis yield of up to 843 mg/L. google.compatsnap.com

Another biocatalytic route focuses on the enzymatic resolution of precursors to obtain specific enantiomers of muscone. For instance, the enzymatic resolution of racemic 3-methylcyclopentadecan-1-ol (B1622548) has been used to synthesize (R)-(-)-Muscone. jst.go.jp Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), are well-known for their efficacy in catalyzing macrolactonization reactions and have been applied in the chemoenzymatic preparation of various musky macrolactones. acs.org

The tables below summarize the key enzymes and reactions involved in the biocatalytic synthesis of this compound.

Table 1: Key Enzymes and Reactions in the Engineered Yeast Biosynthetic Pathway for this compound

| Step | Substrate(s) | Enzyme(s) | Product |

| 1. Branched-Chain Fatty Acid Synthesis | Malonyl-acyl carrier protein, 2-Ketoisovalerate | Thiamine metabolism regulatory protein, Fatty acid synthase (FAS1/FAS2), TES1 | 14-Methyl-pentadecanoic acid |

| 2. ω-Hydroxylation | 14-Methyl-pentadecanoic acid | Cytochrome P450 (CYP54A1, CYP54A13), CPR2 Reductase | ω-Hydroxy-14-methyl-pentadecanoic acid |

| 3. Macrolactonization | ω-Hydroxy-14-methyl-pentadecanoic acid | Lactone lipase | This compound |

Data sourced from multiple reports on genetically engineered yeast for muscone synthesis. google.compatsnap.com

Table 2: Examples of Biocatalysts in Muscone Synthesis and Related Reactions

| Biocatalyst | Reaction Type | Substrate Example | Product Example |

| Candida antarctica lipase B (Novozym 435) | Macrolactonization | ω-Hydroxy fatty acids | Macrocyclic lactones |

| Lactone Lipase (from engineered yeast) | Intramolecular Cyclization | ω-Hydroxy-14-methyl-pentadecanoic acid | This compound |

| Cytochrome P450 Enzymes (CYP family) | Hydroxylation | 14-Methyl-pentadecanoic acid | ω-Hydroxy-14-methyl-pentadecanoic acid |

| Lipase (for resolution) | Enantioselective acylation | (±)-3-Methylcyclopentadecan-1-ol | (R)-(-)-Muscone precursor |

This table compiles information from various studies on biocatalytic approaches to muscone and other macrocyclic musks. google.comjst.go.jpacs.org

Biosynthetic Pathways and Natural Occurrence of 15 Methyloxacyclopentadecan 2 One Analogues

Elucidation of Polyketide Synthase (PKS) Pathways for Related Macrolactones

Polyketide synthases (PKSs) are multi-domain enzymes that construct complex carbon skeletons, known as polyketides, from simple acyl-CoA precursors. nih.govwikipedia.org The biosynthesis of many macrolides, a major group of polyketides, relies on these enzymatic assembly lines. nih.gov The core macrocyclic ring of these compounds is synthesized from these precursors by the PKS. nih.gov

Fungal PKSs, for example, are known to produce a variety of macrolactones. The biosynthesis of resorcylic acid lactones, such as zearalenone, involves two fungal PKSs that work together to create a 14-membered macrolactone. pnas.org Research on the PKS from Gibberella zeae has shown that it can be reconstituted to perform starter-unit selection, iterative condensation, cyclization, and macrolactone formation. pnas.org This particular PKS has demonstrated flexibility, producing not only the natural 14-membered ring but also 16-membered lactones, indicating a relaxed control over the elongation and cyclization processes. pnas.org

In bacteria, modular PKSs are responsible for creating a wide array of polyketides. wikipedia.org These systems are organized into modules, with each module responsible for one cycle of chain extension. plos.org The sequence and composition of these modules dictate the final structure of the polyketide. wikipedia.org At the end of the assembly line, a thioesterase (TE) domain is typically responsible for releasing the polyketide chain, often through cyclization to form a macrolactone. biorxiv.org

While direct PKS pathways for simple methylated 15-membered ring lactones are not as commonly cited as for more complex antibiotics, the fundamental principles of PKS-mediated synthesis provide a clear model for their potential biogenesis.

Enzymatic Mechanisms in the Biosynthesis of Macrolactones Structurally Related to 15-Methyloxacyclopentadecan-2-one

The biosynthesis of macrolactones analogous to this compound is not solely dependent on PKS pathways. An alternative and well-studied route involves a cascade of enzymatic reactions starting from fatty acids. researchgate.netnih.gov This pathway is particularly relevant for the production of musk macrolactones like exaltolide (pentadecanolide), a 15-membered ring lactone. nih.gov

The key steps in this enzymatic cascade are:

Hydroxylation: A cytochrome P450 hydroxylase introduces a hydroxyl group at the terminal (ω) position of a fatty acid. For the synthesis of exaltolide, the precursor is pentadecanoic acid, which is converted to ω-hydroxy pentadecanoic acid. researchgate.netnih.gov

Lactonization: A lipase (B570770) enzyme then catalyzes the intramolecular esterification (lactonization) of the ω-hydroxy fatty acid to form the corresponding macrolactone. researchgate.netnih.gov

The thioesterase (TE) domain of PKSs represents another crucial enzymatic mechanism for macrolactone formation. biorxiv.org The TE domain hydrolyzes the bond tethering the completed polyketide chain to the PKS, and in many cases, it catalyzes the cyclization of the chain to form a macrolactone. biorxiv.orgnih.gov The structure of the TE domain's active site plays a significant role in determining the size of the resulting lactone ring. nih.gov

| Enzyme Class | Function in Macrolactone Biosynthesis | Example Substrate/Product | Source Organism Example |

|---|---|---|---|

| Polyketide Synthase (PKS) | Assembly of the polyketide chain from acyl-CoA precursors. | Malonyl-CoA -> Polyketide chain | Gibberella zeae pnas.org |

| Cytochrome P450 Hydroxylase | Terminal hydroxylation of fatty acids. | Pentadecanoic acid -> ω-Hydroxy pentadecanoic acid nih.gov | Bacillus megaterium (mutant) researchgate.netnih.gov |

| Lipase | Intramolecular esterification (lactonization) of ω-hydroxy fatty acids. | ω-Hydroxy pentadecanoic acid -> Pentadecanolide (Exaltolide) nih.gov | Candida antarctica nih.gov |

| Thioesterase (TE) Domain | Cleavage and cyclization of the polyketide chain from the PKS. | Linear polyketide -> Macrolactone biorxiv.org | Saccharopolyspora erythraea (for erythromycin) |

Precursor Incorporation Studies in Biosynthetic Investigations

Precursor incorporation studies are fundamental to understanding and manipulating biosynthetic pathways. In the context of macrolactones analogous to this compound, these studies have revealed the primary building blocks for their synthesis.

For musk macrolactones produced via the enzymatic cascade, fatty acids are the direct precursors. researchgate.netnih.gov For instance, the biosynthesis of exaltolide (a C15 macrolactone) utilizes pentadecanoic acid, while palmitic acid (a C16 fatty acid) is the precursor for the corresponding 16-membered macrolactone. nih.gov Studies have shown that feeding these fatty acids to engineered microbial systems containing the necessary hydroxylase and lipase enzymes can lead to the production of the desired macrolactones. nih.gov

In PKS-mediated biosynthesis, the primary precursors are typically acetyl-CoA and malonyl-CoA, with other small carboxylic acids like propionyl-CoA and methylmalonyl-CoA being used to introduce methyl branches into the polyketide backbone. nih.gov Precursor-directed biosynthesis, where synthetic precursors are fed to a microbial culture, has been successfully employed with fungal PKS systems. The PKS from Gibberella zeae has shown broad specificity for starter units, incorporating fatty acyl-CoAs of varying lengths (from C6 to C16) to produce novel polyketides. pnas.org

The use of renewable resources as precursors is also an area of active research. nih.gov Biomass-derived materials, such as oleic acid from olive oil, have been used as starting materials for the chemical synthesis of a variety of macrocyclic lactones. acs.org

| Precursor | Biosynthetic Pathway | Resulting Macrolactone Analogue | Citation |

|---|---|---|---|

| Pentadecanoic Acid | Enzymatic Cascade (Hydroxylation/Lactonization) | Pentadecanolide (Exaltolide) | nih.gov |

| Palmitic Acid | Enzymatic Cascade (Hydroxylation/Lactonization) | Hexadecanolide | nih.gov |

| Fatty Acyl-CoAs (C6-C16) | Fungal PKS | Novel Alkyl Pyrones and Resorcylic Esters | pnas.org |

| Aleuritic Acid | Chemical Synthesis | Ambrettolide | rsc.org |

| Phloionolic Acid | Chemical Synthesis | Ambrettolide | rsc.org |

Genetic Engineering Approaches to Modulate Biosynthesis of Macrolactones

Genetic engineering offers powerful tools for manipulating the biosynthetic pathways of macrolactones to produce novel compounds or increase the yield of desired products. nih.govnih.gov Much of this work has focused on the modification of PKS genes. nih.gov

Key genetic engineering strategies include:

Manipulation of PKS Genes: The modular nature of many PKSs allows for the predictable alteration of the final product's structure. By adding, deleting, or swapping modules or individual domains within a PKS, researchers can create novel macrolactones. nih.govnih.gov For example, altering the acyltransferase (AT) domain can change the type of extender unit incorporated, leading to different side chains on the macrolactone ring.

Heterologous Expression: The biosynthetic gene clusters for macrolactones can be transferred and expressed in a heterologous host, often a more genetically tractable and faster-growing bacterium like E. coli or Streptomyces coelicolor. pnas.org This approach facilitates the study of the biosynthetic pathway and allows for the production of macrolactones in a different organism.

Engineering of Precursor Pathways: The supply of precursors is often a limiting factor in the production of secondary metabolites. Genetic engineering can be used to enhance the production of necessary precursors, such as specific fatty acids or acyl-CoAs, thereby increasing the yield of the final macrolactone product. nih.gov

Enzyme Modification: Site-directed mutagenesis can be used to alter the function of key enzymes in the biosynthetic pathway. For example, modifying the active site of a PKS domain or a cytochrome P450 hydroxylase could alter its substrate specificity or catalytic activity, leading to the production of new compounds. nih.gov

These genetic engineering approaches provide a versatile platform for the production of a diverse range of macrolactones, including analogues of this compound, with potential applications in the fragrance, flavor, and pharmaceutical industries.

Design, Synthesis, and Evaluation of 15 Methyloxacyclopentadecan 2 One Derivatives and Analogues

Rationale for Structural Modifications of the 15-Methyloxacyclopentadecan-2-one Core

The structural modification of the this compound core, a naturally occurring macrocyclic musk, is primarily driven by the desire to understand and enhance its potent olfactory properties. Researchers aim to elucidate the specific structural features responsible for its characteristic musk scent and to develop novel, more potent, or more stable analogues. Key areas of investigation include the role of the methyl group at the C-15 position, the impact of ring size on odor, and the influence of heteroatom substitution within the macrolactone ring. By systematically altering the molecule's architecture, scientists can probe the steric and electronic requirements of the olfactory receptors that recognize musk compounds. These modifications also present an opportunity to improve the synthetic accessibility and cost-effectiveness of these valuable fragrance ingredients.

Synthetic Strategies for C-15 Modified Oxacyclopentadecan-2-one (B8633941) Analogues

A variety of synthetic strategies have been developed to introduce modifications at the C-15 position of the oxacyclopentadecan-2-one ring. These methods often involve the use of chiral building blocks to ensure the desired stereochemistry at the C-15 center, which is crucial for the compound's odor profile.

One common approach is ring-closing metathesis (RCM) , a powerful tool for the formation of large rings. nih.gov This strategy often starts from a readily available chiral precursor, such as (R)-(+)-citronellal, which is elaborated into a long-chain diene. researchgate.net Subsequent RCM reaction, typically catalyzed by a ruthenium-based catalyst, closes the ring to form the desired macrocycle. researchgate.net This method allows for the introduction of various substituents at the C-15 position by modifying the initial chiral building block.

Another strategy involves the intramolecular cyclization of a long-chain hydroxy acid or its derivatives . This can be achieved through methods like the acyloin condensation or by using high-dilution techniques to favor intramolecular reactions over intermolecular polymerization. For instance, 14-bromo-3-methyltetradecanoic acid can be esterified and then undergo intramolecular cyclization to form the desired macrocyclic lactone. ias.ac.in

Enantioselective aldol (B89426) condensations have also been employed to create C-15 modified analogues. researchgate.net This approach can establish the stereocenter at C-15 with high enantiomeric excess. researchgate.net

A selection of synthetic approaches for C-15 modified analogues is summarized in the table below:

| Starting Material | Key Reaction | Catalyst/Reagent | Product | Reference |

| (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid | Ring-closing metathesis | Grubbs' catalyst | (R)-(-)-Muscone | nih.gov |

| (R)-(+)-Citronellal | Ring-closing metathesis | Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | (R)-(-)-Muscone | researchgate.net |

| 1,10-Dibromodecane | Aldol reaction, Cyclization | Ethyl acetoacetate, Propyl zinc iodide | (rac)-Muscone | researchgate.net |

| Achiral macrocyclic diketone | Enantioselective aldol condensation | Sodium N-methylephedrate | (R)-Muscone and (R,Z)-5-Muscenone | researchgate.net |

Ring-Expanded and Ring-Contracted Analogues of this compound

The size of the macrocyclic ring is a critical determinant of the musk odor. Both ring-expanded and ring-contracted analogues of this compound have been synthesized to probe the optimal ring size for musk activity.

Ring-expansion strategies often involve the insertion of one or more carbon atoms into a pre-existing smaller ring. For example, a three-carbon ring expansion has been utilized to synthesize (±)-muscone from a C-12 starting material. researchgate.net Another approach involves the iterative insertion of smaller fragments into a ring, allowing for a stepwise increase in ring size. whiterose.ac.uk

Ring-contraction methods can also be employed. For instance, Exaltone® (cyclopentadecanone) can be converted to a one-carbon atom ring-contracted product, nor-muscone, through a Favorskii rearrangement. documentsdelivered.com

The synthesis of these analogues has revealed that the musk odor is generally confined to a specific range of ring sizes, typically from 14 to 17-membered rings. Deviations outside this range often lead to a significant loss or change in the characteristic musk scent.

Heteroatom Substitution in the Macrolactone Ring of this compound

The replacement of one or more carbon atoms in the macrolactone ring of this compound with heteroatoms such as oxygen, nitrogen, or sulfur is another strategy to create novel analogues. illinois.edu These substitutions can significantly alter the molecule's conformation, polarity, and hydrogen-bonding capabilities, thereby influencing its interaction with olfactory receptors.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives (General Theoretical Framework, In Vitro)

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity, in this case, its olfactory properties. For this compound and its derivatives, SAR studies have provided valuable insights into the key structural features required for a musk odor.

In Vitro Studies: In vitro assays, such as the E-screen assay using human MCF-7 breast cancer cells, have been used to investigate the estrogenic activity of some musk compounds. researchgate.net While not directly measuring odor, these studies can provide information about the interaction of these molecules with biological receptors. For example, (R)-(-)-muscone has been shown to be weakly estrogenically active in vitro. researchgate.net Such studies contribute to a broader understanding of the biological effects of these compounds.

Key findings from SAR studies are summarized in the table below:

| Structural Feature | Impact on Musk Odor |

| Ring Size | Optimal range is typically 14-17 membered rings. |

| C-15 Methyl Group | The presence and stereochemistry of the methyl group significantly influence the odor profile. |

| Conformation | The overall shape and flexibility of the macrocycle are crucial for receptor binding. |

| Heteroatom Substitution | Can alter polarity and hydrogen-bonding potential, leading to changes in odor. |

Advanced Analytical Methodologies for 15 Methyloxacyclopentadecan 2 One and Its Metabolites/degradants

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed molecular characterization of 15-methyloxacyclopentadecan-2-one and its derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of macrocyclic lactones like this compound. researchgate.net Advanced 2D NMR techniques, such as Homonuclear ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear ¹H-¹³C Correlation Spectroscopy (HETCOR), are instrumental in assigning the chemical shifts and coupling constants of protons and carbons within the molecule. researchgate.net These assignments are fundamental for confirming the connectivity and substitution patterns of the macrocyclic ring.

For stereochemical assignment, Nuclear Overhauser Effect (NOE) difference spectra can be employed to determine the relative configuration of stereocenters. researchgate.net Furthermore, the use of chiral solvating agents in NMR studies can facilitate the discrimination of enantiomers, which is crucial for determining enantiomeric purity. acs.org The interaction between the chiral agent and the enantiomers of the analyte leads to the formation of diastereomeric complexes with distinct NMR signals, allowing for their quantification. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Macrocyclic Lactones

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 (C=O) | - | ~174 |

| C-15 (CH-CH₃) | ~4.9 | ~75 |

| -CH₂- (ring) | 1.2-1.7 | 20-35 |

| -CH₃ | ~1.2 (d) | ~20 |

Note: The exact chemical shifts can vary depending on the solvent and specific stereoisomer. Data is generalized from typical values for macrocyclic lactones.

High-Resolution Mass Spectrometry (HRMS) in Metabolomics and Degradation Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for this compound and its metabolites or degradants. hilarispublisher.com This capability is critical in identifying unknown compounds formed through biological or environmental processes. Techniques like Orbitrap-based HRMS offer significant improvements in sensitivity and mass resolution compared to unit mass resolution instruments, allowing for the detection of metabolites at very low concentrations. hilarispublisher.com

In metabolomics, HRMS coupled with liquid chromatography (LC-MS) is a standard approach for profiling metabolites in biological samples. nih.gov For degradation studies, HRMS can track the formation of breakdown products over time, providing insights into the degradation pathways and kinetics. The high resolving power of HRMS is particularly advantageous in complex matrices, as it can distinguish between co-eluting compounds with very similar masses. hilarispublisher.com

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable information about the conformational states of flexible molecules like this compound. mdpi.com The vibrational frequencies observed in IR and Raman spectra are sensitive to the molecule's three-dimensional structure. mdpi.com By comparing experimental spectra with theoretical calculations for different possible conformers, the predominant conformation in a given state (e.g., in solution or in the solid state) can be determined. researchgate.net

The analysis of macrocycles is complex due to their high flexibility and the presence of multiple low-energy conformations. mdpi.comacs.org Computational methods are often used in conjunction with experimental vibrational spectroscopy to predict the structures and relative energies of different conformers. nih.govresearchgate.net The study of similar macrocyclic ketones has shown that the minimization of transannular interactions is a key factor driving conformational preferences. mdpi.comacs.org

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a primary method for determining the absolute configuration of chiral molecules like the enantiomers of this compound. nih.govmdpi.com These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. mdpi.com

The resulting CD or ORD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimental spectrum to that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the sample can be unambiguously assigned. nih.govrsc.org This approach has become a reliable alternative to X-ray crystallography, especially for non-crystalline samples. mdpi.com The intensity and sign of the Cotton effects in the CD spectrum are particularly informative for assigning the absolute configuration. nih.govrsc.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as environmental samples, biological fluids, and commercial products. dntb.gov.ua

Advanced Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques

Advanced chromatographic techniques, including multidimensional gas chromatography (GCxGC) and two-dimensional liquid chromatography (2D-LC), provide enhanced separation power for complex samples. numberanalytics.comnumberanalytics.com These methods use two columns with different separation mechanisms to achieve higher resolution than single-column chromatography. numberanalytics.comnumberanalytics.com

For the analysis of this compound, which is a semi-volatile compound, both GC and LC are applicable. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the quantitative analysis of musk compounds. researchgate.netnih.govnih.govnih.gov The use of tandem mass spectrometry (GC-MS/MS) can further improve selectivity and sensitivity. researchgate.netepa.gov

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with MS are also powerful tools, particularly for the analysis of metabolites that may be too polar or thermally labile for GC. nih.govdntb.gov.ua Chiral chromatography, using a chiral stationary phase, can be employed for the separation of the enantiomers of this compound, allowing for the determination of enantiomeric ratios in various samples. numberanalytics.comnih.gov

Table 2: Comparison of Advanced Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages | Typical Detector |

| GC-MS | Separation based on volatility and polarity; detection by mass-to-charge ratio. | High resolution, good for volatile and semi-volatile compounds. researchgate.net | Mass Spectrometer (MS) |

| GC-MS/MS | Enhanced selectivity by monitoring specific fragmentation transitions. | Increased sensitivity and specificity, reduced matrix interference. researchgate.net | Triple Quadrupole MS |

| LC-MS | Separation based on polarity; detection by mass-to-charge ratio. | Suitable for a wide range of polarities and thermally labile compounds. nih.gov | Mass Spectrometer (MS) |

| Chiral GC/LC | Separation of enantiomers using a chiral stationary phase. | Allows for enantioselective analysis and determination of enantiomeric excess. numberanalytics.comnih.gov | MS, Flame Ionization Detector (FID) |

| GCxGC | Comprehensive two-dimensional separation using two different columns. | Very high peak capacity, excellent for complex mixtures. numberanalytics.com | MS, FID |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex samples containing this compound. mdpi.comacs.org These methods provide both separation of the analyte from matrix interferences and structural information for confident identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is well-suited for analysis by GC-MS. nih.gov This technique combines the high-resolution separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. nist.gov In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.govillinois.edu GC-MS has been successfully employed for the quantitative analysis of muscone (B1676871) in various matrices, including plasma and sewage sludge. nih.govresearchgate.net For instance, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provides a simple and automated method for determining macrocyclic musks in environmental samples like sewage sludge. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of less volatile metabolites or for samples requiring minimal preparation, LC-MS/MS is the technique of choice. nih.gov This method separates compounds in the liquid phase before they are introduced into the mass spectrometer. nih.gov LC-MS/MS is particularly powerful for metabolomics studies, allowing for the simultaneous quantification of a parent drug and its metabolites. nih.govmdpi.com The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity. In this setup, a specific precursor ion of the target analyte is selected, fragmented, and then a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits, making it ideal for detecting trace amounts of this compound and its derivatives in complex biological matrices. nist.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For unambiguous structure elucidation of unknown metabolites or degradation products, the on-line coupling of LC with NMR spectroscopy is a powerful, albeit less common, tool. LC-NMR allows for the acquisition of high-quality NMR spectra from individual components of a mixture as they elute from the HPLC column. This technique is invaluable when mass spectrometry data alone is insufficient to differentiate between isomers or to fully characterize a novel compound. By integrating LC with NMR and MS, a comprehensive dataset (UV, mass spectra, and NMR spectra) can be obtained for each separated component, providing definitive structural information without the need for prior isolation. While requiring larger sample amounts than MS, advances in cryoprobe technology have enabled structure elucidation with microgram quantities of material.

Preparative Chromatography for Isolation of this compound and Derivatives

When it is necessary to obtain pure samples of this compound or its derivatives for offline structural analysis, reference standards, or further testing, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle greater quantities of material.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used method for isolating compounds from complex mixtures. Fractions are collected as they elute from the column, and the purity of these fractions is then assessed by analytical HPLC. This approach is often used as a final purification step after initial separation by other methods like medium-pressure liquid chromatography (MPLC) or high-speed countercurrent chromatography (HSCCC). The goal is to isolate the target compound with high purity, which is essential for definitive structure elucidation by techniques like NMR spectroscopy or for generating accurate quantitative calibration standards.

Table 1: Comparison of Hyphenated and Preparative Techniques

| Technique | Primary Application | Sample Amount | Key Advantage | Limitation |

|---|---|---|---|---|

| GC-MS | Identification & Quantification of Volatile Compounds | Low (ng-µg) | High resolution, extensive libraries | Requires analyte to be volatile and thermally stable |

| LC-MS/MS | Identification & Quantification of Non-volatile/Metabolites | Low (pg-ng) | High sensitivity and selectivity (MRM) | Matrix effects can suppress ionization |

| LC-NMR | Unambiguous Structure Elucidation | High (µg-mg) | Provides detailed structural information | Relatively low sensitivity, expensive |

| Preparative HPLC | Isolation and Purification | High (mg-g) | Yields pure compound for further use | Lower resolution than analytical scale |

X-ray Crystallography and Solid-State Characterization Methodologies

X-ray Crystallography: This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It works by directing X-rays at a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of all atoms in the molecule, revealing detailed information about bond lengths, bond angles, and conformation. mdpi.com For a molecule like this compound, this would definitively establish the ring's conformation in the solid state.

Other Solid-State Characterization Methods: In the absence of single crystals, or to complement crystallographic data, other techniques are used:

Powder X-ray Diffraction (PXRD): This method is used on polycrystalline (powder) samples to identify the crystalline form and assess purity. Each crystalline solid has a characteristic PXRD pattern.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and identify different polymorphic forms of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to assess thermal stability and decomposition patterns.

Spectroscopic Techniques: Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecules in the solid state. nih.gov These spectra are sensitive to the local environment and can be used to distinguish between different crystal forms and study intermolecular interactions like hydrogen bonding. nih.gov

Quantitative Analytical Techniques for this compound in Research Matrices

Accurate quantification of this compound in research matrices such as plasma, tissues, and environmental samples is essential for pharmacokinetic and environmental monitoring studies. Validated quantitative methods, typically based on GC-MS or LC-MS/MS, are required to ensure data reliability.

A study detailing the quantification of muscone in rat plasma using headspace GC-MS provides a clear example of the validation parameters required. nih.gov The method demonstrated a strong linear relationship for plasma concentrations over a wide range, a low minimum detectable concentration, and favorable precision and recovery. nih.gov Similarly, automated HS-SPME with GC-MS has been validated for determining macrocyclic musks in sewage sludge, with method detection limits in the low parts-per-billion range. researchgate.net

The validation of a quantitative method typically involves assessing several key parameters, as outlined by regulatory guidelines.

Table 2: Key Parameters for Quantitative Method Validation

| Parameter | Description | Example Finding (Muscone in Plasma via GC-MS) nih.gov |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Strong linear relationship from 75.6 to 7560 ng/mL (R² = 0.9998). nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Minimum detectable concentration of 25 ng/mL. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Not explicitly stated, but the lowest point of the linear range is 75.6 ng/mL. nih.gov |

| Precision (RSD%) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at intra-day and inter-day levels. | Within-day and inter-day precision (RSD) < 25%. nih.gov |

| Accuracy/Recovery (%) | The closeness of the test results obtained by the method to the true value. Often determined by recovery experiments on spiked samples. | Average absolute recovery: 83.7% to 88.6%. nih.gov |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Method showed significant specificity with no interference from endogenous plasma components. nih.gov |

Molecular and Mechanistic Investigations of 15 Methyloxacyclopentadecan 2 One

Molecular Recognition and Binding Mechanisms (Theoretical and In vitro Studies)

The interaction of macrocyclic musks, including 15-methyloxacyclopentadecan-2-one, with olfactory receptors is a key area of research. Theoretical and in vitro studies have begun to unravel the molecular intricacies of this recognition and binding process.

Computational models, specifically those employing quantum mechanics/molecular mechanics (QM/MM) hybrid methods, have been instrumental in predicting the binding modes of macrocyclic musks. nih.gov For instance, studies on the human musk receptor OR5AN1 suggest that the binding pocket accommodates macrocyclic ketones, with stabilization achieved through specific hydrogen-bonding and hydrophobic interactions. nih.gov The keto group of the odorant molecule is proposed to form a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr260) within the receptor's transmembrane domain 6. nih.gov

Furthermore, the binding pocket is lined with several phenylalanine residues (Phe105, Phe194, and Phe252), which create a hydrophobic environment that favorably interacts with the nonpolar regions of the musk molecule, thereby stabilizing the ligand-receptor complex. nih.gov The correlation between the calculated QM/MM relative binding energies of various musk odorants and the experimentally observed response of the OR5AN1 receptor is strong, with a reported r² value of 0.78, indicating a good predictive capacity of the model. nih.gov

Theoretical analyses also extend to the synthesizability and stability of musk compounds. Intramolecular hydrogen bond calculations are utilized to assess the stability of newly designed musk derivatives, as these non-covalent interactions contribute to a more stable molecular conformation. mdpi.com

Cellular Pathway Modulation by this compound (In vitro Studies, Biochemical Focus)

The influence of this compound on cellular pathways is an emerging field of study, with a focus on its potential modulatory effects. While direct studies on this specific compound are limited, research on related molecules and cellular pathways provides a framework for understanding its potential biochemical impact.

One area of interest is the modulation of cell death pathways, such as apoptosis. Apoptosis is a programmed cell death process crucial for tissue homeostasis, and its dysregulation is implicated in various diseases. It proceeds via two main routes: the intrinsic (mitochondria-dependent) and extrinsic pathways, both of which converge on the activation of caspases. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. nih.gov Anti-apoptotic members like Bcl-2 and Bcl-xL can inhibit apoptosis, and their functions are not limited to cell death regulation but also extend to promoting cancer progression and angiogenesis. nih.gov

Another relevant cellular process is autophagy, a catabolic mechanism involving the degradation of cellular components. There is a complex interplay between autophagy and apoptosis, with certain proteins like Beclin-1 playing a pivotal role. nih.gov The interaction between Beclin-1 and Bcl-2 can inhibit autophagy, highlighting a potential point of modulation. nih.gov

Furthermore, the Hippo pathway, which controls organ size and cell proliferation, is another potential target. This pathway involves a kinase cascade that ultimately regulates the activity of the transcriptional co-activator YAP. nih.gov Recent studies have shown that Bcl-2 can modulate the Hippo pathway by acting on upstream regulators of YAP, thereby influencing cell migration and proliferation. nih.gov

While these pathways provide a basis for investigation, further in vitro studies are necessary to specifically determine how this compound interacts with and modulates these and other cellular signaling cascades from a biochemical standpoint.

Enzyme Inhibition and Activation Studies (Focus on Biochemical Mechanisms)

The ability of small molecules to inhibit or activate enzymes is a fundamental concept in biochemistry and pharmacology. Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently, can be further categorized as competitive, non-competitive, or uncompetitive, each with a distinct mechanism of action and effect on enzyme kinetics. khanacademy.orglibretexts.org

Competitive inhibitors bind to the active site of an enzyme, directly competing with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive inhibitors bind to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. khanacademy.orgteachmephysiology.com

Uncompetitive inhibitors bind only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release. khanacademy.org

Irreversible inhibitors, in contrast, typically form strong covalent bonds with the enzyme, leading to permanent inactivation. libretexts.org

While specific studies detailing the direct inhibition or activation of enzymes by this compound are not prevalent in the available literature, the principles of enzyme kinetics provide a framework for any such future investigations. For example, the 2-methylcitric acid cycle in Salmonella enterica involves several enzymes, such as 2-methylcitrate dehydratase (PrpD) and aconitase (AcnA), which catalyze specific steps in the pathway. nih.gov The study of such enzymes, including their purification and reconstitution in vitro, allows for a detailed analysis of their catalytic mechanisms and potential inhibition. nih.gov

Future research could explore the interaction of this compound with various classes of enzymes to determine if it exhibits any inhibitory or activatory effects and to elucidate the underlying biochemical mechanisms.

Ligand-Receptor Interaction Studies (Biophysical Characterization Methods)

The study of ligand-receptor interactions is crucial for understanding the biological activity of molecules like this compound. A variety of biophysical techniques are employed to characterize these interactions, providing insights into binding affinity, kinetics, and thermodynamics.

While specific biophysical data for the interaction of this compound with its receptors are not extensively detailed in the public domain, the methodologies used for similar molecular systems are well-established. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for quantifying binding events.

Computational approaches, as mentioned previously, play a significant role in complementing experimental data. Quantum mechanics/molecular mechanics (QM/MM) calculations can model the binding of macrocyclic musks to their olfactory receptors, identifying key amino acid residues involved in the interaction. nih.gov For the human musk receptor OR5AN1, these models have predicted that the keto group of the musk molecule forms a hydrogen bond with Tyr260, while hydrophobic interactions with surrounding phenylalanine residues further stabilize the complex. nih.gov

The correlation of these computational predictions with experimental data from techniques like site-directed mutagenesis, where specific amino acid residues in the receptor are altered, helps to validate the proposed binding models. nih.gov The strong agreement between the calculated binding energies and the measured receptor activation for a range of musk compounds underscores the utility of this integrated approach. nih.gov

Pharmacokinetic Principles and In Vitro Metabolism of this compound Analogues (Excluding Human Data)

The pharmacokinetic properties of a compound describe its absorption, distribution, metabolism, and excretion (ADME). In vitro methods are essential for early-stage assessment of a compound's metabolic stability and potential metabolic pathways.

For macrocyclic musks and their analogues, in vitro metabolism studies often utilize liver microsomes or hepatocytes from various species to identify potential metabolites. These studies are critical for understanding how the body might process such compounds. While specific data on the in vitro metabolism of this compound is limited, general principles of drug metabolism can be applied. The structure of this compound, a macrocyclic lactone, suggests that it may be susceptible to hydrolysis by esterases, breaking the lactone ring to form the corresponding hydroxy acid. Additionally, oxidation reactions, mediated by cytochrome P450 enzymes, could occur at various positions on the carbon ring.

The development of synthetic musks has also been guided by an understanding of their structure-activity relationships and potential for bioaccumulation. illinois.edu The design of novel macrocyclic musks often involves modifications to the ring size, the introduction of substituents, or the replacement of carbon atoms with heteroatoms to alter their physicochemical and pharmacokinetic properties. illinois.edu

Machine learning models are also being developed to predict the synthesizability and potential environmental impact of new musk derivatives, which can help in the early stages of drug discovery and development to select candidates with more favorable profiles. mdpi.com

Theoretical and Computational Chemistry Applied to 15 Methyloxacyclopentadecan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 15-methyloxacyclopentadecan-2-one. These calculations provide a foundational understanding of the molecule's stability and potential for chemical interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability. mdpi.com

Table 1: Calculated Quantum Chemical Properties

| Property | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Molecular stability and reactivity |

| Atomic Charges | Distribution of electrons within the molecule |

| Dipole Moment | Overall polarity of the molecule |

This table is illustrative and based on general outputs of quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Macrocyclic molecules like this compound possess a high degree of conformational flexibility. kcl.ac.uk Molecular dynamics (MD) simulations are a powerful computational tool used to explore the vast conformational landscape of such molecules. kcl.ac.ukillinois.eduillinois.edu These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.comnih.gov

By analyzing the trajectories from MD simulations, researchers can identify low-energy conformers, which are the most likely shapes the molecule will adopt. kcl.ac.uk This is crucial for understanding how the molecule interacts with other molecules, such as olfactory receptors. Studies on similar macrocyclic musks have revealed that the number of low-energy conformers increases significantly with the size of the ring. kcl.ac.uk

The conformational landscape is also influenced by the environment. Simulations can be performed in different solvents, such as polar (water) and apolar (chloroform) environments, to understand how the molecule's shape might change in different biological contexts. nih.gov

Docking and Scoring Methodologies for Predicted Molecular Interactions